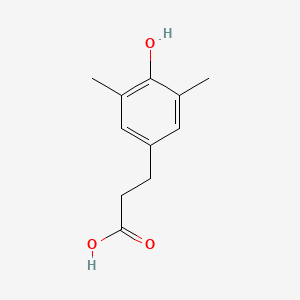

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is a chemical compound with the CAS Number: 7733-58-6 . It has a molecular weight of 194.23 and its molecular formula is C11H14O3 .

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 194.09400 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid include a molecular weight of 194.22700 . Unfortunately, specific information on its density, boiling point, melting point, and flash point was not available in the sources I found .Applications De Recherche Scientifique

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid: Scientific Research Applications:

Antioxidant Synthesis

One significant application of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is in the synthesis of antioxidants. It serves as a precursor for the production of phenolic structure stabilizers, which are derivatives of a methyl ester 3-(3’,5’-di-tert-butyl-4’-hydroxyphenyl)-propionic acid. These stabilizers are crucial in various industries, including food preservation and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a reagent for potent transthyretin (TTR) amyloidogenesis inhibitors. It plays a vital role in the development of mexiletine derivatives and other compounds that can potentially treat conditions like amyloidosis .

Material Science

The compound is also mentioned in material science contexts, particularly related to its properties as a natural polyphenol found in various plants. While specific applications in material science are not detailed in the search results, polyphenols are generally known for their antioxidant properties and could be used in creating new materials with enhanced stability against oxidative stress.

Biochemical Research

In biochemical research, derivatives of this acid have been used to screen for compounds that can induce γ globin gene expression and promote erythropoiesis in vivo. This application is crucial for understanding and treating blood disorders .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQAOYVLZNSRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)

![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)